Cas no 922969-33-3 (N-(1,3-benzothiazol-5-yl)naphthalene-2-carboxamide)

N-(1,3-benzothiazol-5-yl)naphthalene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(1,3-benzothiazol-5-yl)naphthalene-2-carboxamide
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- Inchi: 1S/C18H12N2OS/c21-18(14-6-5-12-3-1-2-4-13(12)9-14)20-15-7-8-17-16(10-15)19-11-22-17/h1-11H,(H,20,21)
- InChI Key: MRESIJOTGLTYDG-UHFFFAOYSA-N
- SMILES: C1=C2C(C=CC=C2)=CC=C1C(NC1=CC=C2SC=NC2=C1)=O
N-(1,3-benzothiazol-5-yl)naphthalene-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2806-0228-10μmol |
N-(1,3-benzothiazol-5-yl)naphthalene-2-carboxamide |
922969-33-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2806-0228-3mg |
N-(1,3-benzothiazol-5-yl)naphthalene-2-carboxamide |
922969-33-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2806-0228-2μmol |
N-(1,3-benzothiazol-5-yl)naphthalene-2-carboxamide |
922969-33-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2806-0228-15mg |
N-(1,3-benzothiazol-5-yl)naphthalene-2-carboxamide |
922969-33-3 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2806-0228-40mg |
N-(1,3-benzothiazol-5-yl)naphthalene-2-carboxamide |
922969-33-3 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2806-0228-25mg |
N-(1,3-benzothiazol-5-yl)naphthalene-2-carboxamide |
922969-33-3 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2806-0228-100mg |
N-(1,3-benzothiazol-5-yl)naphthalene-2-carboxamide |
922969-33-3 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2806-0228-50mg |
N-(1,3-benzothiazol-5-yl)naphthalene-2-carboxamide |
922969-33-3 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2806-0228-30mg |
N-(1,3-benzothiazol-5-yl)naphthalene-2-carboxamide |
922969-33-3 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2806-0228-20μmol |
N-(1,3-benzothiazol-5-yl)naphthalene-2-carboxamide |
922969-33-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
N-(1,3-benzothiazol-5-yl)naphthalene-2-carboxamide Related Literature
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
Additional information on N-(1,3-benzothiazol-5-yl)naphthalene-2-carboxamide
Introduction to N-(1,3-benzothiazol-5-yl)naphthalene-2-carboxamide (CAS No. 922969-33-3)
N-(1,3-benzothiazol-5-yl)naphthalene-2-carboxamide (CAS No. 922969-33-3) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate molecular structure, combines a benzothiazole moiety with a naphthalene derivative, creating a unique framework that exhibits promising biological activities. The benzothiazole ring is a well-known pharmacophore in drug design, renowned for its role in various therapeutic applications, while the naphthalene moiety contributes to the compound's stability and solubility profile.
The synthesis of N-(1,3-benzothiazol-5-yl)naphthalene-2-carboxamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the benzothiazol-5-yl group into the naphthalene core is achieved through nucleophilic aromatic substitution or condensation reactions, depending on the synthetic route employed. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been utilized to enhance the efficiency and yield of the synthesis. These methods not only ensure high purity but also minimize side reactions, making the compound suitable for further biological evaluation.
In recent years, N-(1,3-benzothiazol-5-yl)naphthalene-2-carboxamide has been studied for its potential therapeutic effects in various disease models. Research has highlighted its activity as an inhibitor of certain enzymes and receptors involved in inflammation and cancer progression. The benzothiazole moiety is particularly recognized for its ability to modulate biological pathways by interacting with specific targets. For instance, studies have demonstrated its inhibitory effect on matrix metalloproteinases (MMPs), which are enzymes implicated in tissue degradation and tumor invasion.
Moreover, the naphthalene component of the compound contributes to its pharmacokinetic properties, enhancing bioavailability and metabolic stability. This makes N-(1,3-benzothiazol-5-yl)naphthalene-2-carboxamide a promising candidate for further development into a therapeutic agent. Preclinical studies have shown encouraging results in animal models, where the compound exhibited reduced tumor growth and improved survival rates. These findings have prompted researchers to explore its potential in human clinical trials.
The structural features of N-(1,3-benzothiazol-5-yl)naphthalene-2-carboxamide also make it an attractive scaffold for drug discovery. By modifying specific positions on the benzothiazole and naphthalene rings, chemists can generate a library of derivatives with tailored biological activities. Computational modeling and virtual screening techniques have been employed to identify novel analogs with enhanced potency and selectivity. These approaches leverage the power of computational chemistry to accelerate the drug discovery process.
Recent advancements in analytical techniques have enabled researchers to gain deeper insights into the interactions between N-(1,3-benzothiazol-5-yl)naphthalene-2-carboxamide and its biological targets. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been used to elucidate the binding mode of the compound at atomic resolution. These structural insights are crucial for understanding its mechanism of action and for guiding future modifications to improve its therapeutic efficacy.
The pharmaceutical industry has taken note of the potential of N-(1,3-benzothiazol-5-yl)naphthalene-2-carboxamide and has initiated several programs to develop it into a market-ready drug. Collaborative efforts between academic researchers and industry scientists are underway to optimize synthetic routes, evaluate safety profiles, and plan clinical trials. These initiatives underscore the growing interest in this compound as a next-generation therapeutic agent.
In conclusion, N-(1,3-benzothiazol-5-yl)naphthalene-2-carboxamide represents a significant advancement in medicinal chemistry. Its unique structure combines the favorable properties of benzothiazole and naphthalene derivatives, making it a versatile tool for drug development. With ongoing research efforts focused on elucidating its mechanisms of action and optimizing its pharmacological properties, this compound holds great promise for addressing various therapeutic challenges in human health.
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